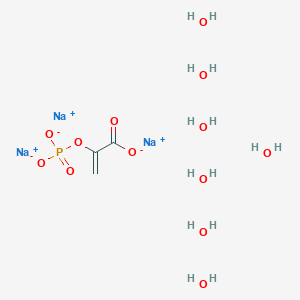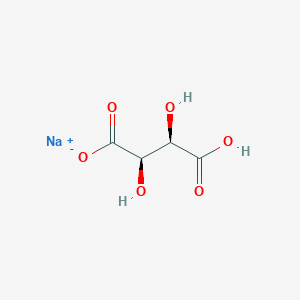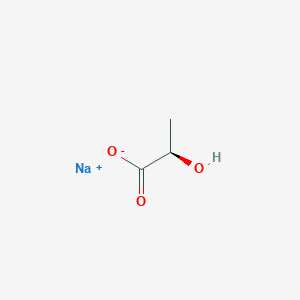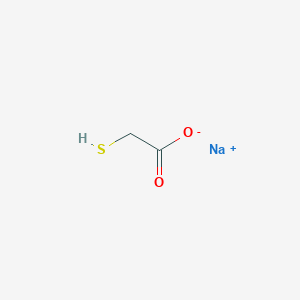
Phosphoenolpyruvic acid trisodium salt heptahydrate
Descripción general
Descripción
Phosphoenolpyruvic acid trisodium salt heptahydrate is a compound involved in the biosynthesis of various aromatic compounds in plants, as well as carbon fixation . It has also been shown to be involved in glycolysis and gluconeogenesis and provides a source of energy for the phosphotransferase system in bacteria . It is an important intermediate in the glycolysis pathway, which is the process by which glucose is broken down to produce energy .
Synthesis Analysis
This compound (PTS) has been shown to inhibit protein synthesis in vitro and to have antimicrobial activity against corynebacterium glutamicum . PTS may also be used as a substrate for phosphopantetheine adenylyltransferase, which catalyzes the conversion of ATP into cAMP .Molecular Structure Analysis
The molecular formula of this compound is C3H2Na3O6P . The InChI Key is RJUFBDMHZGRGMA-UHFFFAOYSA-K . The SMILES representation is [Na+]. [Na+]. [Na+]. [O-]C (=O)C (=C)OP ( [O-]) ( [O-])=O .Chemical Reactions Analysis
When coupled with pyruvate kinase, this compound completes an ATP-regenerating system . It is involved in the metabolism of sugars and amino acids .Physical And Chemical Properties Analysis
This compound appears as a white powder or crystals or crystalline powder . Its water content is between 33.0-37.0% . The molecular weight is 360.09 g/mol .Aplicaciones Científicas De Investigación
Synthesis and Structural Studies
- Preparation Methods : A method for preparing phosphoenolpyruvic acid is described, highlighting the use of its crystallized silver barium salt for isolation from biological material and synthetic reaction mixtures (Schmidt, 1957).
- Model Compounds for Antiviral Activity : The synthesis of trisodium salts of various diphosphonic acids, including studies on their antiviral and cytostatic activities, provides insights into their potential use in understanding retrovirus activity (Gregáň et al., 1996).
- Crystal and Molecular Structure Analysis : Research on the crystal structures of phosphoenolpyruvic acid salts reveals insights into their molecular flexibility and binding to different cations (Weichsel et al., 1989).
Sensor and Detection Applications
- Fluorescence Sensor for pH Quantification : A sensor utilizing the trisodium salt of a pyridine derivative demonstrates the quantification of pH values in a physiological range, highlighting the application of such salts in sensitive detection methods (Zhujun & Seitz, 1984).
- Ionic Hydrogel for Drug Delivery : An ionic hydrogel based on chitosan cross-linked with 6-phosphogluconic trisodium salt is studied for its potential as a drug delivery system, showing its non-toxicity and suitability for topical administration (Martínez-Martínez et al., 2018).
Chemical Stability and Environmental Implications
- Leaching Properties of TMT Compounds : Research on the aqueous leaching properties of trimercaptotriazine, trisodium salt nonahydrate, used for heavy metal precipitation in wastewater treatment, highlights its environmental implications and stability (Matlock et al., 2001).
- Recovery of Chitosan from Aqueous Solutions : Studies on the recovery of chitosan using trisodium citrate as a salting-out agent in aqueous acidic solutions contribute to understanding the efficiency and molecular size interactions in biochemical processes (Dupuis & Lehoux, 2007).
Mecanismo De Acción
Phosphoenolpyruvic acid trisodium salt heptahydrate is involved in the biosynthesis of various aromatic compounds in plants, as well as carbon fixation . It has also been shown to be involved in glycolysis and gluconeogenesis and provides a source of energy for the phosphotransferase system in bacteria .
Propiedades
IUPAC Name |
trisodium;2-phosphonatooxyprop-2-enoate;heptahydrate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5O6P.3Na.7H2O/c1-2(3(4)5)9-10(6,7)8;;;;;;;;;;/h1H2,(H,4,5)(H2,6,7,8);;;;7*1H2/q;3*+1;;;;;;;/p-3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULAYDWGCJYVLED-UHFFFAOYSA-K | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(C(=O)[O-])OP(=O)([O-])[O-].O.O.O.O.O.O.O.[Na+].[Na+].[Na+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H16Na3O13P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















